4-[(E)-(2-{[(3-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl benzoate
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Overview
Description
4-[(E)-[(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE is a complex organic compound with the molecular formula C23H19ClN2O3S and a molecular weight of 438.93 . This compound features a benzoate ester linked to a phenyl ring, which is further connected to a chlorophenyl group through a sulfanylacetamido linkage. The presence of multiple functional groups, including an ester, amide, and sulfanyl group, makes this compound versatile in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[(E)-[(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl mercaptan with 2-bromoacetamide to form the intermediate 2-{[(3-chlorophenyl)methyl]sulfanyl}acetamide. This intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-[(E)-[(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-[(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its multiple functional groups allow for diverse chemical modifications and derivatizations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Due to its potential biological activity, this compound is investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and amide groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
4-[(E)-[(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE can be compared with similar compounds such as:
4-[(E)-[(2-{[(3-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE: This compound features a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
4-[(E)-[(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE: The presence of a methyl group instead of a chlorine atom can influence the compound’s hydrophobicity and interaction with molecular targets.
4-[(E)-[(2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE: The fluorophenyl group may enhance the compound’s stability and resistance to metabolic degradation.
The uniqueness of 4-[(E)-[(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19ClN2O3S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-8-4-5-18(13-20)15-30-16-22(27)26-25-14-17-9-11-21(12-10-17)29-23(28)19-6-2-1-3-7-19/h1-14H,15-16H2,(H,26,27)/b25-14+ |
InChI Key |
LYWWRRBHKSTPEO-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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